N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide
CAS No.: 42075-21-8
Cat. No.: VC3949369
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42075-21-8 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C13H14N2O2/c1-9(7-8-14)13(17)11-3-5-12(6-4-11)15-10(2)16/h3-6,9H,7H2,1-2H3,(H,15,16) |
| Standard InChI Key | CTVBMXSZFOXLEH-UHFFFAOYSA-N |
| SMILES | CC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C |
| Canonical SMILES | CC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C |
Introduction
Chemical and Physical Properties
N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide exhibits distinct physicochemical properties critical for its handling and potential application. The compound’s density is reported as 1.166 g/cm³, and it has a high boiling point of 509.7°C at standard atmospheric pressure, indicative of strong intermolecular interactions . Its flash point of 262.1°C suggests moderate flammability under extreme conditions. The molecular structure features a phenylacetamide backbone substituted at the para position with a 3-cyano-2-methylpropanoyl group, contributing to its polarity and solubility profile.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.26 g/mol | |
| Density | 1.166 g/cm³ | |
| Boiling Point | 509.7°C at 760 mmHg | |
| Flash Point | 262.1°C | |
| Canonical SMILES | CC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C |
The compound’s stability under standard laboratory conditions is attributed to its crystalline solid state, though decomposition pathways under extreme pH or temperature remain uncharacterized.
Synthesis Pathways
The synthesis of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide involves multi-step organic reactions, typically commencing with the functionalization of a phenyl ring. A plausible route begins with the Friedel-Crafts acylation of acetamide-substituted benzene to introduce the propanoyl group, followed by cyano-group incorporation via nucleophilic substitution or nitrile transfer reactions. Key steps include:
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Acylation of 4-Aminophenylacetamide: Reacting 4-aminophenylacetamide with 2-methyl-3-cyanopropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the propanoyl-substituted intermediate.
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Purification: Chromatographic separation to isolate the target compound from byproducts such as unreacted starting materials or positional isomers.
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Crystallization: Recrystallization from ethanol or acetone to achieve high purity.
Critical parameters influencing yield include reaction temperature (optimized at 60–80°C), solvent polarity, and catalyst loading. Side reactions, such as over-acylation or nitrile hydrolysis, are mitigated through controlled stoichiometry and inert atmospheres.
Related Compounds and Research Context
Research on structurally related acetamides provides critical insights into the potential utility of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide. For instance:
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N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide: Displays EC₅₀ values 32% lower than bismerthiazol against Xanthomonas oryzae, with SEM confirming membrane disruption .
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2-(Hetero)aryl-substituted Acetamides: Patented as Wnt/β-catenin pathway inhibitors, highlighting the role of acetamide scaffolds in modulating protein-protein interactions .
These studies underscore the importance of the acetamide core and substituent effects on bioactivity, guiding future derivatization efforts for the target compound.
Challenges and Future Research Directions
Despite its promise, several hurdles impede the adoption of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide:
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Synthetic Scalability: Current routes require optimization for industrial-scale production, particularly in reducing catalyst costs and improving yields beyond laboratory scales.
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Biological Profiling: No in vivo or cytotoxicity data exist, necessitating preclinical studies to evaluate therapeutic indices.
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Stability Under Physiological Conditions: Hydrolysis of the cyano or propanoyl groups in aqueous environments could limit bioavailability, warranting formulation studies.
Future work should prioritize structure-activity relationship (SAR) studies to identify critical functional groups and explore copolymerization for material science applications.
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